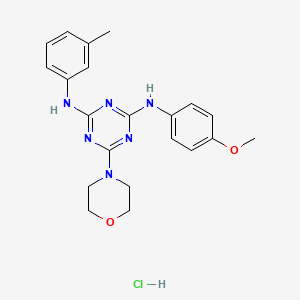

N2-(4-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Beschreibung

N2-(4-Methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine derivative characterized by a central 1,3,5-triazine ring substituted with a morpholino group at position 6, a 4-methoxyphenyl group at position N2, and an m-tolyl (3-methylphenyl) group at position N2. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical or material science applications. Its synthesis typically involves nucleophilic substitution reactions on chlorinated triazine precursors, as seen in analogous compounds .

Eigenschaften

IUPAC Name |

4-N-(4-methoxyphenyl)-2-N-(3-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2.ClH/c1-15-4-3-5-17(14-15)23-20-24-19(22-16-6-8-18(28-2)9-7-16)25-21(26-20)27-10-12-29-13-11-27;/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQQQZGUIOYHEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary target of the compound is Monoamine oxidase type A (MAO-A) . MAO-A is an enzyme that preferentially oxidizes biogenic amines such as 5-hydroxytryptamine (5-HT), norepinephrine, and epinephrine. It plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues.

Mode of Action

It’s known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that the compound might interact with its target, MAO-A, in a similar manner, leading to changes in the enzyme’s activity.

Biochemical Pathways

The compound, by targeting MAO-A, affects the metabolic pathways of biogenic amines. These amines are involved in various physiological functions, including neurotransmission. By modulating the activity of MAO-A, the compound can influence these biochemical pathways and their downstream effects.

Biologische Aktivität

N2-(4-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Triazine Derivatives

Triazine derivatives have garnered attention in medicinal chemistry due to their structural diversity and biological significance. They exhibit a range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The specific compound in focus has shown promise in various preclinical studies.

The biological activity of N2-(4-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.

- Cell Cycle Arrest : Studies indicate that it can induce cell cycle arrest in cancer cells, particularly at the G2/M phase.

- Apoptosis Induction : It promotes apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer types:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung) | 0.20 | PI3K/mTOR inhibition |

| MCF-7 (Breast) | 1.25 | Cell cycle arrest |

| HeLa (Cervical) | 1.03 | Apoptosis induction |

| HepG2 (Liver) | 12.21 | Enzyme inhibition |

These findings highlight the compound's selective cytotoxicity towards cancer cells while sparing normal cells.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. It demonstrated significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to conventional antibiotics.

Case Studies and Research Findings

- In Vivo Studies : An in vivo study using a zebrafish model showed that N2-(4-methoxyphenyl)-6-morpholino-N4-(m-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride exhibited low toxicity and significant tumor growth inhibition.

- Molecular Docking Studies : Computational studies have indicated favorable binding interactions with targets such as PI3K and mTOR, suggesting that these pathways are critical for its anticancer effects.

- Combination Therapy : Research indicates that this compound may enhance the efficacy of existing chemotherapeutics when used in combination therapy, potentially overcoming drug resistance observed in some cancers.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Triazine derivatives are highly tunable, with substituents influencing physical, chemical, and biological properties. Below is a comparison with key analogs:

Table 1: Structural and Analytical Comparison

Key Observations:

- Substituent Position : The position of substituents on the aryl groups (e.g., para vs. meta) significantly affects melting points and yields. For instance, compound 4i (p-tolyl) has a higher melting point (129–131°C) than 4h (m-tolyl, 122–126°C), likely due to improved crystallinity from symmetric substitution .

- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) in 4h contrasts with the 3-nitrophenyl group (electron-withdrawing) in 4b. This difference influences reactivity and stability, as seen in the lower yield of 4h (58%) compared to 4b (65%) .

- Heterocyclic Amines: Replacing morpholino (6-membered, oxygen-containing) with pyrrolidinyl (5-membered, saturated) alters basicity and solubility.

Spectroscopic and Analytical Data

- IR Spectroscopy: The N-H stretching vibrations (~3250 cm⁻¹) and C-O-C (morpholino, ~1250 cm⁻¹) are consistent across morpholino-containing triazines .

- NMR : The 4-methoxyphenyl group in 4h shows a singlet at δ 3.22 (3H, OCH3), while m-tolyl exhibits a triplet for methyl at δ 2.26 .

Q & A

Q. What are the standard synthetic routes for preparing this triazine derivative, and what methodological considerations are critical for optimizing yield?

The compound is typically synthesized via sequential nucleophilic substitution reactions starting from cyanuric chloride. Key steps include:

- Step 1 : Reaction of cyanuric chloride with 4-methoxyaniline and m-toluidine under controlled temperatures (0–5°C) in polar aprotic solvents (e.g., dichloromethane or 1,4-dioxane) to introduce the aryl groups at positions N2 and N4 .

- Step 2 : Substitution of the remaining chlorine atom on the triazine ring with morpholine, often requiring reflux conditions in solvents like ethanol or THF .

- Hydrochloride Formation : Treatment with HCl gas or concentrated HCl in diethyl ether to precipitate the hydrochloride salt . Optimization Tips : Use anhydrous conditions, stoichiometric control of amines, and purification via column chromatography or recrystallization to achieve >80% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, morpholine protons at δ 3.6–3.7 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 433.2 for CHClNO) .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) monitors purity (>95%) and stability under physiological conditions .

Q. How can researchers evaluate the compound’s in vitro biological activity, and what cell lines are commonly used?

- Anticancer Assays : Use MTT or SRB assays in cancer cell lines (e.g., MDA-MB-231, HeLa, HepG2) to determine IC values. Example

| Substituent | Cell Line | IC (μM) |

|---|---|---|

| 4-Methoxyphenyl | MDA-MB-231 | 15.8 |

| 3,4-Dimethylphenyl | HeLa | 16.3 |

- Antimicrobial Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s binding affinity to kinase targets, and what computational tools support this optimization?

- Rational Design : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., fluorine) to improve binding to ATP pockets in kinases. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with residues like Lys48 and Asp184 in EGFR .

- SAR Insights : Morpholino groups enhance solubility and π-stacking, while halogenated aryl groups increase hydrophobic interactions .

Q. What strategies resolve contradictions in reported IC values across different studies?

- Experimental Replication : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .

- Orthogonal Assays : Validate results using apoptosis assays (Annexin V/PI staining) or kinase inhibition profiling (e.g., KinomeScan) .

- Data Normalization : Account for batch-to-batch compound purity differences via HPLC-MS .

Q. How can reaction scalability be improved for industrial-grade synthesis without compromising purity?

- Continuous Flow Chemistry : Utilize microreactors to enhance heat/mass transfer, reducing side products (e.g., di-substituted impurities) .

- Catalytic Optimization : Replace traditional bases (e.g., NaOH) with polymer-supported catalysts for easier separation and reuse .

Methodological Challenges

Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via LC-MS. Triazine rings are stable at neutral pH but hydrolyze under acidic/basic conditions .

- Photostability : Expose to UV light (λ = 254 nm) for 48 hours; quantify decomposition products using HPLC .

Q. How do researchers differentiate between off-target effects and true target engagement in mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.